molecular formula C15H14INO2 B3184458 Methyl 2-(benzylamino)-5-iodobenzoate CAS No. 1131587-21-7

Methyl 2-(benzylamino)-5-iodobenzoate

Cat. No.: B3184458
CAS No.: 1131587-21-7
M. Wt: 367.18 g/mol
InChI Key: NLRQUDJGYIJJHL-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-5-iodobenzoate (CAS: 1131587-21-7) is a substituted benzoate ester featuring a benzylamino group at the 2-position and an iodine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₅H₁₄INO₂, with a molecular weight of 399.19 g/mol. The compound is characterized by its methyl ester group, which distinguishes it from ethyl or other alkyl ester analogs. Key identifiers include the InChIKey NLRQUDJGYIJJHL-UHFFFAOYSA-N and synonyms such as 5-iodo-2-[(phenylmethyl)amino]benzoic acid methyl ester .

It is commercially available from six suppliers, as noted in supplier catalogs, and is often compared to halogen-substituted analogs for structure-activity relationship (SAR) studies .

Properties

CAS No.

1131587-21-7

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

methyl 2-(benzylamino)-5-iodobenzoate

InChI

InChI=1S/C15H14INO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

NLRQUDJGYIJJHL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)I)NCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

Methyl 2-(benzylamino)-5-iodobenzoate belongs to a family of halogenated benzoates. Key analogs include:

Compound Name Halogen (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-(benzylamino)-5-chlorobenzoate Cl C₁₅H₁₄ClNO₂ 291.74 Lower molecular weight; chlorine’s smaller atomic radius may enhance solubility in polar solvents. Used in nucleophilic aromatic substitution studies .
Methyl 2-(benzylamino)-5-bromobenzoate Br C₁₅H₁₄BrNO₂ 336.19 Intermediate reactivity between Cl and I analogs. Bromine’s balance of size and electronegativity makes it suitable for Suzuki-Miyaura couplings .
This compound I C₁₅H₁₄INO₂ 399.19 Largest halogen substituent; iodine’s polarizability enhances stability in radical reactions. Preferred for radioisotope labeling in drug discovery .

Key Insights :

  • Reactivity : Iodine’s large atomic radius and low electronegativity facilitate oxidative addition in cross-coupling reactions compared to Cl/Br analogs.
  • Solubility : Chloro and bromo derivatives may exhibit higher solubility in aqueous-organic mixtures due to reduced steric bulk.
  • Thermal Stability : Iodo analogs often display lower melting points than chloro/bromo derivatives due to weaker crystal lattice interactions.
Ester Group Variants

The methyl ester group in the target compound can be compared to ethyl ester analogs, such as Ethyl 2-(dimethylamino)-5-iodobenzoate (C₁₃H₁₅INO₂) and Ethyl 2-(difluoromethoxy)-5-iodobenzoate (C₁₂H₁₁F₂IO₃) .

Compound Name Ester Group Substituent at Position 2 Molecular Weight (g/mol) Key Differences
This compound Methyl Benzylamino (-NHCH₂C₆H₅) 399.19 Higher lipophilicity due to benzyl group; methyl ester may hydrolyze faster than ethyl analogs.
Ethyl 2-(dimethylamino)-5-iodobenzoate Ethyl Dimethylamino (-N(CH₃)₂) 337.17 Reduced steric hindrance with dimethylamino group; ethyl ester increases metabolic stability.
Ethyl 2-(difluoromethoxy)-5-iodobenzoate Ethyl Difluoromethoxy (-OCF₂H) 352.12 Enhanced electron-withdrawing effects from -OCF₂H may alter reactivity in electrophilic substitutions.

Key Insights :

  • Metabolic Stability : Ethyl esters generally exhibit slower enzymatic hydrolysis compared to methyl esters, impacting pharmacokinetics.
  • Electronic Effects : Substituents like -N(CH₃)₂ or -OCF₂H modulate electron density on the aromatic ring, affecting regioselectivity in further derivatization.
Structural Analogs in Pyrimidine and Thiazole Systems
Compound Class Core Structure Functional Groups Applications
Benzoate Esters Benzene ring -I, -NHCH₂C₆H₅, -COOCH₃ Drug intermediates, cross-coupling substrates
Pyrimidine Carboxylates Pyrimidine ring -Cl, -NHCH₂C₆H₅, -COOCH₃ Antiviral/anticancer scaffold synthesis
Thiazole Carboxylates Thiazole ring -Benzo[d][1,3]dioxole, -COOCH₃ Enzyme inhibition studies

Key Insights :

  • Aromatic vs. Heterocyclic Cores : Benzoates offer simpler synthetic routes, while pyrimidines/thiazoles provide diverse hydrogen-bonding motifs for target engagement.
  • Biological Activity : Heterocyclic analogs often exhibit enhanced binding to biological targets due to rigid conformations.

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